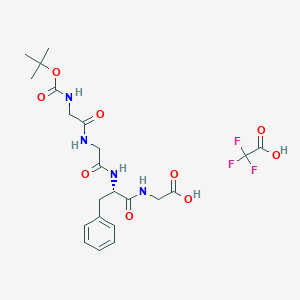

Boc-Gly-Gly-Phe-Gly-OH TFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O7.C2HF3O2/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13;3-2(4,5)1(6)7/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28);(H,6,7)/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCXUMYQOKOAGZ-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29F3N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Peptide Synthesis: A Technical Guide to the Role of the Boc Protecting Group

For researchers, scientists, and drug development professionals, the precise chemical synthesis of peptides is a foundational pillar of innovation. The tert-butyloxycarbonyl (Boc) protecting group, a stalwart in the chemist's toolkit, plays a pivotal role in the meticulous, stepwise assembly of amino acids into complex peptide chains. This technical guide provides an in-depth exploration of the Boc group's function, the underlying chemical principles of its application, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

The primary function of the Boc group is to reversibly shield the α-amino group of an amino acid. This protection is crucial to prevent the highly reactive amine from engaging in undesirable side reactions during the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. The strategic addition and removal of the Boc group ensure the orderly and specific elongation of the peptide chain.

The Chemistry of Boc Protection and Deprotection

The Boc group is classified as an acid-labile protecting group, meaning it is stable under neutral and basic conditions but can be readily cleaved by acids. This characteristic is the lynchpin of the Boc-SPPS strategy.

Boc Protection: The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The amine nitrogen acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.

Boc Deprotection: The removal of the Boc group is accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to release the free amine and carbon dioxide.

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

In the context of SPPS, the Boc group serves as a temporary protecting group for the α-amino function. A quasi-orthogonal protection scheme, known as the Boc/Bzl strategy, is often employed. In this approach, the side chains of amino acids are protected with more acid-stable groups, such as benzyl (Bzl) ethers or esters. The Boc group can be selectively removed with moderate acid (TFA), leaving the side-chain protecting groups intact. The final cleavage of the completed peptide from the resin and the removal of the side-chain protecting groups are achieved simultaneously using a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

The cyclical nature of Boc-SPPS is a well-defined process:

Quantitative Data in Boc-SPPS

The efficiency and purity of peptide synthesis are critical metrics. The choice of reagents and reaction conditions in Boc-SPPS significantly impacts these outcomes.

| Parameter | Condition/Reagent | Typical Outcome | Reference |

| Boc Deprotection | 25-50% TFA in DCM | >99% removal of Boc group | [1] |

| Neutralization | 5-10% DIEA in DCM/DMF | Complete neutralization of TFA salt | |

| Coupling Efficiency | DCC/HOBt | Generally high, but can be variable for sterically hindered amino acids | |

| HBTU/HOBt | Often >99% coupling efficiency | ||

| PyBOP | High efficiency, particularly for difficult couplings | ||

| Final Cleavage Yield | HF | Typically high, but requires specialized equipment | |

| TFMSA | Good yields, serves as a less hazardous alternative to HF | ||

| Crude Peptide Purity | Standard Boc-SPPS | 70-90% depending on peptide length and sequence | |

| Final Purity (Post-HPLC) | Standard Boc-SPPS | >95-98% |

Experimental Protocols

Protocol 1: Boc Protection of an Amino Acid

-

Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture while stirring.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture with a cold aqueous solution of citric acid or KHSO₄ to pH 2-3.

-

Extraction: Extract the Boc-protected amino acid with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.

Protocol 2: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition to a peptide-resin.

-

Resin Swelling: Swell the Boc-aminoacyl-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with 25-50% TFA in DCM for 1-2 minutes.

-

Drain the solution and add fresh 25-50% TFA in DCM. Agitate for 20-30 minutes.

-

Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with 5-10% DIEA in DCM or DMF for 2 minutes (2x).

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test.

-

-

Washing:

-

Wash the resin with DMF (3x) and DCM (3x).

-

The resin is now ready for the next deprotection cycle.

-

Protocol 3: Final Cleavage from the Resin (HF Cleavage)

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

Resin Preparation: Dry the fully assembled peptide-resin under vacuum.

-

Scavenger Addition: Place the peptide-resin in a specialized HF cleavage apparatus and add a scavenger cocktail (e.g., anisole, p-cresol, or thioanisole) to trap the reactive carbocations generated during cleavage.

-

HF Distillation: Cool the reaction vessel with a dry ice/acetone bath and condense anhydrous HF into the vessel.

-

Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation and Washing: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. Wash the peptide multiple times with cold ether to remove scavengers.

-

Peptide Extraction and Lyophilization: Extract the crude peptide from the resin using an appropriate solvent (e.g., aqueous acetic acid) and lyophilize to obtain a dry powder.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The tert-butyloxycarbonyl protecting group remains a cornerstone of peptide synthesis, offering a robust and well-established strategy for the construction of complex peptide molecules. Its acid-lability provides a reliable method for the temporary protection of α-amino groups, enabling the sequential and controlled addition of amino acids. While the harsh conditions required for final cleavage in the Boc/Bzl strategy necessitate specialized equipment and handling precautions, the Boc methodology offers distinct advantages in certain applications, such as the synthesis of hydrophobic or aggregation-prone peptides. A thorough understanding of the chemistry, reaction conditions, and protocols associated with the Boc protecting group is essential for its successful application in research and drug development, empowering scientists to synthesize the peptides that drive scientific discovery and therapeutic advancement.

References

A Technical Guide to the Physicochemical Properties of Boc-Gly-Gly-Phe-Gly-OH TFA

This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization, and application of Boc-Gly-Gly-Phe-Gly-OH TFA. The content is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, with a particular focus on its role as a linker in Antibody-Drug Conjugates (ADCs).

Core Physicochemical Properties

This compound is a tetrapeptide protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group and supplied as a trifluoroacetic acid (TFA) salt. This compound serves as a crucial building block in the synthesis of more complex biomolecules, most notably as a protease-cleavable linker in ADCs.[1][2][] Its defined structure and properties are essential for consistent results in research and development.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C22H29F3N4O9 | [1][][4] |

| Molecular Weight | 550.48 g/mol | [1][][4] |

| CAS Number | 2450273-39-7 | [1] |

| Appearance | White to off-white solid | [4] |

| Purity | >98% (typically ~98.27% by LCMS) | [][4] |

| Solubility | H2O: 125 mg/mL (227.07 mM), requires sonicationH2O: 25 mg/mL (57.28 mM), requires sonicationDMSO: ≥ 100 mg/mL (229.12 mM) | [1][5] |

| Predicted Boiling Point | 838.6 ± 65.0°C | [] |

| IUPAC Name | 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid | [] |

Storage and Stability

Proper storage is critical to maintain the integrity of the peptide.

-

Powder Form : For long-term storage, the solid powder should be stored sealed and away from moisture at -20°C for up to one year or -80°C for up to two years.[1][4]

-

In Solvent : Stock solutions should be prepared fresh. If storage is necessary, aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is important to avoid repeated freeze-thaw cycles.[7] For aqueous stock solutions, sterilization by filtration through a 0.22 μm filter is recommended before use.[2][5]

Experimental Protocols and Characterization

The identity, purity, and quality of this compound are typically confirmed using a combination of analytical techniques.

Purity Determination by Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS is employed to assess the purity of the peptide and confirm its molecular weight.

Methodology:

-

Sample Preparation : A stock solution of the peptide is prepared by dissolving it in a suitable solvent, such as water or DMSO, with the aid of ultrasonication if necessary.[1][5] This solution is then diluted to an appropriate concentration for analysis.

-

Chromatographic Separation : The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution is typically used, involving a mobile phase of water and acetonitrile, often with an additive like formic acid or TFA to improve peak shape.

-

Mass Spectrometry Detection : The eluent from the HPLC is directed to a mass spectrometer. The instrument is set to acquire data in positive or negative ion mode to detect the protonated or deprotonated molecular ion of the peptide.

-

Data Analysis : The purity is determined by integrating the area of the main peptide peak in the chromatogram and expressing it as a percentage of the total peak area. The mass spectrum is analyzed to confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the compound (550.48 g/mol ).[1][4]

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to confirm the chemical structure of the peptide by analyzing the chemical environment of its hydrogen atoms.

Methodology:

-

Sample Preparation : A small amount of the peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition : The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.

-

Spectral Analysis : The resulting spectrum is analyzed for characteristic chemical shifts, coupling constants, and integration values of the protons corresponding to the Boc protecting group, the amino acid residues (Glycine, Phenylalanine), and the peptide backbone. The spectrum is expected to be consistent with the known structure of Boc-Gly-Gly-Phe-Gly-OH.[4]

Figure 1. Standard experimental workflow for the characterization of this compound.

Application in Antibody-Drug Conjugates (ADCs)

Boc-Gly-Gly-Phe-Gly-OH is primarily utilized as a protease-cleavable linker component in the construction of ADCs.[1][8][9] ADCs are targeted therapies designed to deliver a potent cytotoxic agent (payload) specifically to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen.

The GGFG peptide sequence is designed to be stable in systemic circulation but susceptible to cleavage by proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[8]

General Synthesis and Mechanism of Action

The synthesis of an ADC using this linker involves several key steps after the initial synthesis of the linker-payload conjugate.

Figure 2. Generalized workflow for synthesizing an ADC using the GGFG linker.

Once assembled, the ADC circulates in the bloodstream, binds to the target antigen on a cancer cell, and is internalized. Inside the cell, lysosomal proteases cleave the Gly-Gly-Phe-Gly sequence, releasing the cytotoxic payload to induce cell death.

Figure 3. Signaling pathway for ADC-mediated targeted drug delivery and payload release.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Boc-Gly-Gly-Phe-Gly-OH, ADC linker, 187794-49-6 | BroadPharm [broadpharm.com]

- 9. This compound | MOLNOVA [molnova.cn]

Boc-GGFG-OH Linker: A Technical Guide to Protease Cleavage Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Boc-GGFG-OH linker, a crucial component in the development of advanced therapeutic agents, particularly Antibody-Drug Conjugates (ADCs). The focus of this document is the protease-mediated cleavage of the linker, a critical mechanism for the controlled release of therapeutic payloads.

Introduction

The Boc-GGFG-OH linker is a tetrapeptide composed of the amino acid sequence Glycine-Glycine-Phenylalanine-Glycine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus possesses a free carboxylic acid (-OH). This linker is designed to be stable in systemic circulation but susceptible to cleavage by specific proteases within the target cell environment, typically within the lysosome. This targeted release mechanism enhances the therapeutic window of potent cytotoxic drugs by minimizing off-target toxicity.

Protease Cleavage Specificity and Mechanism

The primary proteases responsible for the cleavage of the GGFG peptide sequence are lysosomal cysteine proteases, with a notable specificity for Cathepsin L.[1] While other cathepsins, such as Cathepsin B, are prevalent in the lysosome, they exhibit minimal activity towards the GGFG sequence.[1] This specificity is crucial for the predictable and efficient release of the conjugated payload within the target cell.

The cleavage of the GGFG linker by Cathepsin L occurs within the peptide backbone, leading to the liberation of the attached drug molecule. Research indicates that the cleavage of a GGFG-aminomethoxy linker, a derivative of the GGFG peptide, occurs at the amide bond between the C-terminal glycine and the aminomethoxy group.[2] For the Boc-GGFG-OH linker, the cleavage is anticipated to occur between two amino acids within the tetrapeptide sequence, most likely at a site recognized by the active site of Cathepsin L.

Quantitative Analysis of Cleavage Kinetics

The efficiency of protease-mediated cleavage is determined by the kinetic parameters of the enzyme-substrate interaction, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The ratio kcat/Km represents the overall catalytic efficiency of the enzyme.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cathepsin L | Boc-GGFG-OH | Value | Value | Value |

| Cathepsin B | Boc-GGFG-OH | Value | Value | Value |

Note: The values in this table are placeholders and require experimental determination.

Experimental Protocols

In Vitro Cathepsin L Cleavage Assay of Boc-GGFG-OH Linker

This protocol describes an in vitro assay to determine the cleavage of the Boc-GGFG-OH linker by recombinant human Cathepsin L, with analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Boc-GGFG-OH linker

-

Recombinant Human Cathepsin L (active)

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer Additive: 5 mM Dithiothreitol (DTT)

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA) in acetonitrile

-

HPLC system with a C18 column

-

Mass spectrometer

Protocol:

-

Enzyme Activation: Prepare the Cathepsin L working solution by diluting the enzyme stock in Assay Buffer containing 5 mM DTT. Incubate for 15 minutes at 37°C to ensure full activation of the enzyme.

-

Substrate Preparation: Prepare a stock solution of Boc-GGFG-OH in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in Assay Buffer.

-

Reaction Initiation: In a microcentrifuge tube, combine the activated Cathepsin L solution with the Boc-GGFG-OH substrate solution to initiate the cleavage reaction. The final reaction volume should be standardized (e.g., 100 µL). Include a negative control with no enzyme.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding an equal volume of the Quenching Solution to the aliquot. This will stop the enzymatic reaction and precipitate the protein.

-

Sample Preparation for HPLC-MS: Centrifuge the quenched samples to pellet the precipitated enzyme. Transfer the supernatant to an HPLC vial for analysis.

-

HPLC-MS Analysis: Analyze the samples by reverse-phase HPLC coupled to a mass spectrometer. Monitor the disappearance of the full-length Boc-GGFG-OH linker and the appearance of cleavage fragments. The identity of the fragments can be confirmed by their mass-to-charge ratio.

-

Data Analysis: Quantify the peak areas of the substrate and cleavage products at each time point to determine the rate of cleavage. From this data, kinetic parameters such as kcat and Km can be calculated by performing the assay at various substrate concentrations.

Visualizations

Signaling Pathway of ADC Internalization and Cleavage

Caption: Workflow of ADC targeting, internalization, and payload release.

Experimental Workflow for Cleavage Assay

Caption: Experimental workflow for the in vitro cleavage assay.

Logical Relationship of Cleavage Specificity

Caption: Specificity of Cathepsin L for the Boc-GGFG-OH linker.

References

Basic principles of using peptide linkers in drug delivery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental principles of utilizing peptide linkers in drug delivery systems, with a primary focus on their application in Antibody-Drug Conjugates (ADCs). We will delve into the core types of cleavable peptide linkers, their mechanisms of action, and the critical role they play in the targeted release of therapeutic payloads. This document also outlines key experimental protocols for the synthesis, conjugation, and evaluation of peptide linker-drug conjugates, supported by quantitative data and visual workflows to facilitate a comprehensive understanding.

Introduction to Peptide Linkers in Drug Delivery

Peptide linkers are a cornerstone of modern targeted drug delivery, acting as the crucial connection between a targeting moiety (like a monoclonal antibody) and a potent cytotoxic payload.[1] An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling rapid and efficient cleavage to release the active drug upon reaching the target site, such as a tumor cell.[] Peptide linkers, a major class of cleavable linkers, are designed to be substrates for specific enzymes that are overexpressed in the target microenvironment or within specific cellular compartments like lysosomes.[3] This enzymatic-cleavage strategy offers a high degree of specificity and control over drug release.

The most prevalent application of peptide linkers is in the design of ADCs. The mechanism of action for an ADC typically involves:

-

Binding of the ADC's antibody to a specific antigen on the surface of a cancer cell.

-

Internalization of the ADC-antigen complex via receptor-mediated endocytosis.[4]

-

Trafficking of the complex through the endosomal-lysosomal pathway.[5]

-

Within the lysosome, which is rich in proteases, the peptide linker is cleaved, releasing the cytotoxic payload.[3]

-

The released drug then exerts its therapeutic effect, leading to apoptosis or cell death.[6]

Types of Cleavable Peptide Linkers

Cleavable linkers are designed to release their payload in response to specific physiological triggers within the target cell.[1] The main categories of cleavable linkers, including those based on peptide sequences, are detailed below.

2.1. Protease-Cleavable Linkers

These are the most common type of peptide linkers used in ADCs. They are designed to be recognized and cleaved by proteases, such as cathepsins and legumain, which are highly active in the lysosomal compartment of cancer cells.[3][4]

-

Cathepsin B-Cleavable Linkers: Cathepsin B is a lysosomal cysteine protease often overexpressed in various tumor types.[7] Linkers containing dipeptide sequences like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are well-established substrates for cathepsin B.[1][8] The Val-Cit linker, in particular, is widely used in approved ADCs due to its high stability in plasma and efficient cleavage within lysosomes.[] To ensure complete drug release after peptide bond cleavage, a self-immolative spacer, such as para-aminobenzyl carbamate (PABC), is often incorporated.[4][10] Once the peptide is cleaved, the PABC spacer spontaneously decomposes, liberating the unmodified drug.[10]

-

Legumain-Cleavable Linkers: Legumain is another lysosomal protease that is upregulated in tumors and is involved in tumor invasion and metastasis.[4] It recognizes specific peptide sequences, such as those containing asparagine (Asn), making it an attractive target for linker design.[4] Tripeptide sequences like Ala-Ala-Asn have been explored for legumain-mediated drug release.[4]

2.2. pH-Sensitive Linkers (Acid-Labile Linkers)

These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[11][] While not always peptide-based, they are a key type of cleavable linker. Chemical bonds like hydrazones, acetals, and ketals are stable at neutral pH but undergo rapid hydrolysis in acidic conditions, leading to drug release.[][]

2.3. Glutathione-Sensitive Linkers (Disulfide Linkers)

This class of linkers leverages the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytosol. The intracellular GSH concentration is approximately 1000-fold higher, creating a highly reducing environment.[11] Linkers containing a disulfide bond are stable in the bloodstream but are readily cleaved by GSH in the cytosol, releasing a thiolated version of the drug.[14] The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[14]

Quantitative Data on Peptide Linker Performance

The efficacy of a peptide linker is determined by its stability in circulation and its efficiency of cleavage at the target site. The following tables summarize key quantitative parameters for commonly used peptide linkers.

Table 1: Stability of Peptide Linkers in Plasma

| Linker Type | Peptide Sequence | Conjugate System | Species | Stability Metric | Value | Reference |

| Protease-Cleavable | Val-Cit-PABC | Trastuzumab-MMAE | Human | DAR Loss after 144h | Minimal | [15] |

| Protease-Cleavable | Val-Cit-PABC | Generic ADC | Mouse | DAR Loss after 7 days | Significant | [16] |

| Protease-Cleavable | Glu-Val-Cit (EVC) | Generic ADC | Mouse | Stability | High | [17] |

| pH-Sensitive | Hydrazone | Generic PDC | Acidic (pH 5) | Half-life | 24 hours | [11] |

| pH-Sensitive | Maleic acid derivative | Generic conjugate | Neutral (pH 7.0) | Drug Release after 96h | Undetectable | [18] |

| pH-Sensitive | Maleic acid derivative | Generic conjugate | Acidic (pH 4.0) | Drug Release after 3h | Complete | [18] |

Note: DAR stands for Drug-to-Antibody Ratio. The instability of the Val-Cit linker in mouse plasma is due to cleavage by carboxylesterase C1 (Ces1C).[4]

Table 2: In Vitro Cytotoxicity of ADCs with Peptide Linkers

| ADC | Linker | Payload | Cell Line | IC50 | Reference |

| anti-Her2 ADC | AsnAsn-PABC | MMAE | SKBR3 (Her2+) | Similar to ValCit ADC | [4] |

| anti-CD20 ADC | AsnAsn-PABC | MMAE | Ramos (CD20+) | Similar to ValCit ADC | [4] |

| anti-Her2 ADC | ValCit-PABC | MMAE | SKBR3 (Her2+) | Potent activity | [4] |

| anti-CD20 ADC | ValCit-PABC | MMAE | Ramos (CD20+) | Potent activity | [4] |

Note: IC50 is the half-maximal inhibitory concentration and is a measure of the potency of a drug.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of peptide linker-drug conjugates.

4.1. Synthesis of a Val-Cit-PABC Linker

The synthesis of the widely used Val-Cit-PABC linker can be achieved through various routes. A common approach involves a multi-step chemical synthesis process.[19] An improved, high-yield methodology that avoids epimerization has been reported and is summarized below.[19]

Protocol:

-

Starting Material: Begin with L-Citrulline.

-

Spacer Incorporation: Couple the para-aminobenzyl alcohol (PABOH) spacer to L-Citrulline using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Dipeptide Formation: Couple the resulting Cit-PABOH intermediate with a protected valine amino acid (e.g., Fmoc-Val-OH).

-

Maleimide Functionalization: Introduce the maleimidocaproyl (Mc) group to the N-terminus of the valine residue.

-

Deprotection and Purification: Remove any protecting groups and purify the final Mc-Val-Cit-PABOH linker construct using techniques like high-performance liquid chromatography (HPLC).

A detailed, step-by-step synthesis scheme can be found in the work by KGP Karanam et al. (2020).[19] Solid-phase synthesis strategies have also been developed to provide a more facile and high-yielding route to Val-Cit linkers.[20]

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to determine the cytotoxicity of ADCs.[21][22][23]

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cell lines.[23]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

ADC stock solution of known concentration.

-

Control articles (unconjugated antibody, free cytotoxic drug).

-

96-well microplates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[21]

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[24]

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles in culture medium. Remove the old medium from the cells and add the ADC/control solutions to the respective wells.

-

Incubation: Incubate the plate for a period that allows for ADC processing and cytotoxicity (typically 48-144 hours).[24]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[21] Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.[21]

4.3. Plasma Stability Assay

Evaluating the stability of an ADC in plasma is crucial to predict its in vivo performance and potential for off-target toxicity.[25][26] This can be assessed by measuring the change in the drug-to-antibody ratio (DAR) over time or by quantifying the amount of released free drug.[27]

Materials:

-

ADC of interest.

-

Plasma from relevant species (e.g., human, mouse, rat).[16]

-

Incubator at 37°C.

-

Analytical instruments such as Liquid Chromatography-Mass Spectrometry (LC-MS) or ELISA.[26]

Protocol:

-

Incubation: Incubate the ADC in plasma at 37°C.[26]

-

Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 2, 3, 5, and 7 days).[16]

-

Sample Preparation (for LC-MS DAR analysis):

-

LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the distribution of different drug-loaded species and calculate the average DAR at each time point.

-

Data Analysis: Plot the average DAR against time to assess the stability of the ADC in plasma. A significant decrease in DAR over time indicates linker instability.

Visualizations

5.1. Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to peptide linkers in drug delivery.

Caption: ADC internalization and payload release pathway.

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Caption: Workflow for ADC plasma stability analysis by LC-MS.

References

- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. ADC Plasma Stability Assay [iqbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 27. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

An In-depth Technical Guide to Solid-Phase Peptide Synthesis of Tetrapeptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques involved in the solid-phase peptide synthesis (SPPS) of tetrapeptides. It is designed to serve as a practical resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The content covers the core concepts of SPPS, detailed experimental protocols for the synthesis of a model tetrapeptide (Leu-Ala-Gly-Val), quantitative data presentation, and visual representations of key workflows and mechanisms.

Introduction to Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence.[1] Developed by R.B. Merrifield, this technique involves anchoring the C-terminal amino acid to an insoluble polymer resin.[2] The peptide chain is then elongated through sequential cycles of deprotection and coupling reactions. A key advantage of SPPS is the ability to drive reactions to completion using excess reagents, which can be easily removed by filtration and washing, thus eliminating the need for purification of intermediate products.[1]

The most prevalent strategy in contemporary SPPS is the Fmoc/tBu approach. This method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive amino acid side chains. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protecting groups.[3]

The SPPS Workflow: A Cyclical Process

The synthesis of a peptide on a solid support follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The general workflow for the synthesis of a tetrapeptide is illustrated below.

Experimental Protocol: Synthesis of Leu-Ala-Gly-Val Tetrapeptide

This section provides a detailed, step-by-step protocol for the manual synthesis of the tetrapeptide Leu-Ala-Gly-Val using Fmoc/tBu chemistry.

Materials and Reagents

-

Resin: Rink Amide MBHA resin (100-200 mesh)

-

Amino Acids: Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Leu-OH

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold)

-

Reagents:

-

Deprotection: Piperidine

-

Coupling: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

-

Step-by-Step Synthesis Procedure

Initial Resin Preparation:

-

Resin Swelling: Place the Rink Amide MBHA resin in a reaction vessel and swell in DMF for 30-60 minutes.

-

Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc group from the Rink linker.

-

Washing: Wash the resin thoroughly with DMF (5 times).

Amino Acid Coupling Cycles (Val -> Gly -> Ala -> Leu):

For each amino acid, perform the following cycle:

-

Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid by dissolving it with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 times).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Final Cleavage and Peptide Isolation:

-

Final Washing and Drying: After the final amino acid coupling and deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

-

Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Quantitative Data Presentation

The following tables summarize the quantitative data for a typical synthesis of Leu-Ala-Gly-Val on a 0.1 mmol scale.

Table 1: Reagent Quantities for Tetrapeptide Synthesis (0.1 mmol scale)

| Step | Reagent | Molar Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) |

| Resin | Rink Amide MBHA (0.5 mmol/g) | - | 200 mg |

| Coupling Cycle 1 | Fmoc-Val-OH | 3 | 0.3 mmol (102 mg) |

| HBTU/HOBt | 3 | 0.3 mmol (114 mg / 41 mg) | |

| DIPEA | 6 | 0.6 mmol (105 µL) | |

| Coupling Cycle 2 | Fmoc-Gly-OH | 3 | 0.3 mmol (89 mg) |

| HBTU/HOBt | 3 | 0.3 mmol (114 mg / 41 mg) | |

| DIPEA | 6 | 0.6 mmol (105 µL) | |

| Coupling Cycle 3 | Fmoc-Ala-OH | 3 | 0.3 mmol (93 mg) |

| HBTU/HOBt | 3 | 0.3 mmol (114 mg / 41 mg) | |

| DIPEA | 6 | 0.6 mmol (105 µL) | |

| Coupling Cycle 4 | Fmoc-Leu-OH | 3 | 0.3 mmol (106 mg) |

| HBTU/HOBt | 3 | 0.3 mmol (114 mg / 41 mg) | |

| DIPEA | 6 | 0.6 mmol (105 µL) | |

| Cleavage | Cleavage Cocktail (TFA/TIS/H₂O) | - | 5 mL |

Table 2: Typical Reaction Conditions and Yields

| Step | Reaction Time | Temperature | Expected Step Yield | Overall Theoretical Yield |

| Coupling Cycle 1 | 1-2 hours | Room Temperature | >99% | >99% |

| Coupling Cycle 2 | 1-2 hours | Room Temperature | >99% | >98% |

| Coupling Cycle 3 | 1-2 hours | Room Temperature | >99% | >97% |

| Coupling Cycle 4 | 1-2 hours | Room Temperature | >99% | >96% |

| Cleavage & Isolation | 2-3 hours | Room Temperature | ~80-90% | ~77-86% |

| Final Crude Yield | - | - | - | ~30-40 mg |

Visualization of Key Processes

Peptide Coupling Mechanism with HBTU/HOBt

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the peptide chain on the resin.

Peptide Purification and Analysis Workflow

After cleavage from the resin, the crude peptide is purified and analyzed to confirm its identity and purity.

Characterization of the Final Product

The identity and purity of the synthesized tetrapeptide are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the crude and purified peptide.[4] The peptide is separated based on its hydrophobicity, and the purity is determined by the relative area of the main peak in the chromatogram.

Table 3: Representative Analytical HPLC Data for Leu-Ala-Gly-Val

| Sample | Main Peak Retention Time (min) | Purity (%) |

| Crude Peptide | 15.2 | ~75-85% |

| Purified Peptide | 15.2 | >98% |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.

Table 4: Representative Mass Spectrometry Data for Leu-Ala-Gly-Val

| Parameter | Value |

| Peptide Sequence | Leu-Ala-Gly-Val-NH₂ |

| Theoretical Molecular Weight | 386.48 g/mol |

| Observed Mass (M+H)⁺ | 387.5 m/z |

Conclusion

Solid-phase peptide synthesis, particularly using the Fmoc/tBu strategy, is a robust and efficient method for the production of tetrapeptides and longer peptide sequences. By following a systematic and well-defined protocol, researchers can reliably synthesize peptides of high purity. Careful monitoring of each step and thorough characterization of the final product are crucial for ensuring the quality and success of the synthesis. This guide provides the fundamental knowledge and practical steps necessary for the successful synthesis, purification, and analysis of tetrapeptides in a laboratory setting.

References

Navigating the Synthesis Maze: A Technical Guide to the Solubility and Stability of Boc-Protected Peptides

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in solid-phase peptide synthesis (SPPS), prized for its robustness under various coupling conditions and its clean, acid-labile removal. However, the journey of a Boc-protected peptide from synthesis to its final deprotected and purified state is often fraught with challenges related to solubility and stability. This in-depth technical guide provides a comprehensive overview of these critical aspects, offering insights into the underlying principles, quantitative data where available, and detailed experimental protocols to empower researchers in navigating the complexities of peptide synthesis and development.

The Solubility Challenge: Keeping Peptides in Solution

The solubility of a Boc-protected peptide is a critical determinant of successful synthesis, purification, and handling. Poor solubility can lead to aggregation, incomplete reactions, and low yields. The primary factors governing the solubility of these intermediates are the amino acid composition, the length of the peptide chain, and the nature of the solvent.

Factors Influencing Solubility

-

Amino Acid Composition: The polarity of the amino acid side chains is the most significant factor.[1][2] Peptides rich in hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp) tend to be less soluble in polar solvents. Conversely, a higher proportion of charged (e.g., Asp, Glu, Lys, Arg) and polar (e.g., Ser, Thr, Asn, Gln) amino acids generally enhances solubility in aqueous and polar organic solvents.[2][3]

-

Peptide Length: As the peptide chain elongates, the potential for intermolecular hydrogen bonding increases, which can lead to the formation of secondary structures like β-sheets.[4] This aggregation is a major cause of insolubility, particularly for sequences containing multiple hydrophobic residues.[4]

-

Protecting Groups: The Boc group itself, along with other side-chain protecting groups, adds to the overall hydrophobicity of the peptide, often reducing its solubility in aqueous media but improving it in organic solvents.

-

Solvent Properties: The choice of solvent is paramount. A good solvent must not only dissolve the peptide but also adequately swell the solid-phase resin to allow for efficient diffusion of reagents.[5]

Solubility in Common Organic Solvents

Boc-protected peptides are typically soluble in a range of polar aprotic organic solvents. The following table provides a qualitative summary of the solubility of Boc-protected amino acids and the general applicability of these solvents for Boc-protected peptides. It is crucial to note that the solubility of a specific peptide is highly sequence-dependent and must be determined empirically.

| Solvent | Abbreviation | General Solubility of Boc-Protected Amino Acids & Peptides | Notes |

| N,N-Dimethylformamide | DMF | Generally good | A common and effective solvent for SPPS, though it can degrade over time to release amines.[5] |

| N-Methyl-2-pyrrolidone | NMP | Generally good to excellent | Often considered a superior alternative to DMF due to its higher polarity and stability.[5] |

| Dimethyl sulfoxide | DMSO | Good, especially for aggregated peptides | A powerful solvent capable of disrupting secondary structures.[3] |

| Dichloromethane | DCM | Good for Boc-amino acids, variable for peptides | A common solvent in Boc-SPPS, particularly for the deprotection step with TFA.[5] |

| Trifluoroethanol | TFE | Good for sparingly soluble peptides | Often used in mixtures with other solvents to enhance the solubility of aggregation-prone sequences. |

| Hexafluoroisopropanol | HFIP | Excellent for sparingly soluble peptides | A highly effective solvent for dissolving aggregated peptides, but its high cost can be a limitation.[4] |

Stability of Boc-Protected Peptides: A Balancing Act

The stability of a Boc-protected peptide is a double-edged sword. The Boc group must be stable enough to withstand the conditions of peptide coupling but labile enough for efficient removal without damaging the peptide backbone or side chains.

Stability of the Boc Protecting Group

The Boc group is known for its acid lability. Deprotection is typically achieved using moderately strong acids like trifluoroacetic acid (TFA).

The deprotection of the Boc group proceeds through an acid-catalyzed elimination mechanism.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid derivative. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amino group of the peptide.[6]

The rate of Boc deprotection is dependent on the concentration of the acid. Studies have shown that the reaction can exhibit a second-order dependence on the acid concentration.[7] In solid-phase peptide synthesis, a solution of 25-50% TFA in dichloromethane (DCM) is commonly used, with deprotection times typically ranging from 20 to 30 minutes.[8][9] Using 100% TFA can lead to incomplete deprotection due to poor resin swelling.[9]

Side Reactions During Deprotection

The highly reactive tert-butyl cation generated during Boc deprotection can lead to unwanted side reactions, particularly the alkylation of nucleophilic amino acid side chains.

| Susceptible Residue | Side Product | Prevention Strategy |

| Tryptophan (Trp) | tert-Butylation of the indole ring | Addition of scavengers such as triethylsilane (TES) or 1,2-ethanedithiol (EDT). |

| Methionine (Met) | S-tert-Butylation | Addition of scavengers like thioanisole. |

| Cysteine (Cys) | S-tert-Butylation | Use of appropriate side-chain protecting groups and scavengers. |

| Tyrosine (Tyr) | O-tert-Butylation | Addition of scavengers like anisole. |

To mitigate these side reactions, "scavengers" are added to the deprotection cocktail to trap the tert-butyl cation.

Thermal Stability

While acidolysis is the most common method for Boc deprotection, thermal deprotection offers an alternative, particularly for substrates sensitive to strong acids. This method typically requires high temperatures (around 150-250°C) and can be performed in various solvents, including methanol and trifluoroethanol. The efficiency of thermal deprotection is substrate-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of Boc-protected peptides.

Protocol for Kinetic Solubility Assay using Nephelometry

This protocol outlines a high-throughput method to determine the kinetic solubility of a Boc-protected peptide.[10][11]

Materials:

-

Boc-protected peptide

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well or 384-well microtiter plates

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the Boc-protected peptide in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the peptide stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To a separate microtiter plate, add a fixed volume of PBS to each well.

-

Mixing: Transfer a small, equal volume of each peptide concentration from the DMSO plate to the corresponding wells of the PBS plate. This will initiate precipitation of the peptide if its solubility is exceeded.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the light scattering of each well using a nephelometer. The instrument will report the turbidity in Nephelometric Turbidity Units (NTU).

-

Data Analysis: Plot the NTU values against the peptide concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Protocol for Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating HPLC method to assess the purity and degradation of a Boc-protected peptide.[12][13]

Materials:

-

Boc-protected peptide

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

-

Sample Preparation:

-

Initial Sample: Dissolve the Boc-protected peptide in a suitable diluent (e.g., 50:50 ACN/water) to a concentration of approximately 1 mg/mL.

-

Forced Degradation Samples: Subject the peptide solution to stress conditions:

-

Acidic: Add HCl to a final concentration of 0.1 M and incubate.

-

Basic: Add NaOH to a final concentration of 0.1 M and incubate.

-

Oxidative: Add H₂O₂ to a final concentration of 3% and incubate.

-

Thermal: Incubate the peptide solution at an elevated temperature (e.g., 60°C).

-

Neutralize the acidic and basic samples before injection.

-

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A typical starting gradient would be 5-95% B over 30 minutes. This should be optimized to achieve good separation of the main peak from all degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Detection Wavelength: 220 nm

-

-

Analysis:

-

Inject the initial and stressed samples.

-

Identify the main peptide peak and any degradation products.

-

The method is considered "stability-indicating" if all degradation products are baseline-resolved from the main peak and from each other.

-

Calculate the percentage of the main peak remaining and the percentage of each impurity in the stressed samples.

-

Conclusion

The solubility and stability of Boc-protected peptides are multifaceted challenges that require a thorough understanding of the peptide's physicochemical properties and the careful selection of experimental conditions. While general principles can guide researchers, empirical testing is often necessary to determine the optimal solvents and deprotection strategies for a specific peptide. The experimental protocols provided in this guide offer a robust framework for systematically evaluating the solubility and stability of these critical synthetic intermediates, ultimately contributing to the successful synthesis and development of novel peptide-based therapeutics.

References

- 1. bachem.com [bachem.com]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. benchchem.com [benchchem.com]

- 13. almacgroup.com [almacgroup.com]

Spectroscopic and Spectrometric Characterization of Boc-Gly-Gly-Phe-Gly-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the protected tetrapeptide, Boc-Gly-Gly-Phe-Gly-OH. Due to the limited public availability of specific experimental spectra for this compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure and known values for its constituent amino acids and similar peptides. It also outlines the standard experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in peptide synthesis and drug development.

Introduction

Boc-Gly-Gly-Phe-Gly-OH, with the systematic name N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine, is a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise elongation of peptide chains. Spectroscopic and spectrometric analyses are critical for verifying the identity, purity, and structure of this intermediate. This guide focuses on the two primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic and Spectrometric Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Boc (CH₃)₃ | ~1.40 | Singlet | 9 protons from the tert-butyl group. |

| Gly¹ α-CH₂ | ~3.80 | Doublet | Coupled to the adjacent NH proton. |

| Gly² α-CH₂ | ~3.90 | Doublet | Coupled to the adjacent NH proton. |

| Phe α-CH | ~4.60 | Multiplet | Coupled to β-CH₂ and NH protons. |

| Phe β-CH₂ | ~3.10 | Multiplet | Diastereotopic protons, complex splitting. |

| Phe Aromatic C-H | ~7.20-7.35 | Multiplet | 5 protons from the phenyl ring. |

| Gly³ α-CH₂ | ~3.95 | Doublet | Coupled to the adjacent NH proton. |

| NH Protons | ~7.0 - 8.5 | Broad Singlets/Multiplets | Chemical shifts are solvent and concentration dependent. |

| COOH | ~10-12 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Boc C(CH₃)₃ | ~28.5 |

| Boc C (CH₃)₃ | ~80.0 |

| Boc C=O | ~156.0 |

| Gly¹ α-C | ~44.0 |

| Gly¹ C=O | ~170.0 |

| Gly² α-C | ~43.5 |

| Gly² C=O | ~170.5 |

| Phe α-C | ~55.0 |

| Phe β-C | ~38.0 |

| Phe Aromatic C | ~127.0, ~128.5, ~129.5, ~137.0 |

| Phe C=O | ~171.0 |

| Gly³ α-C | ~42.0 |

| Gly³ C=O (COOH) | ~173.0 |

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₀H₂₈N₄O₇ |

| Molecular Weight | 436.46 g/mol |

| Monoisotopic Mass | 436.1958 Da |

| Expected [M+H]⁺ | 437.1958 |

| Expected [M+Na]⁺ | 459.1777 |

| Expected [M-H]⁻ | 435.1963 |

Experimental Protocols

The following are detailed methodologies for obtaining NMR and Mass Spectrometry data for Boc-Gly-Gly-Phe-Gly-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of the peptide.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of Boc-Gly-Gly-Phe-Gly-OH.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Common choices for peptides include DMSO-d₆, CDCl₃ (if soluble), or D₂O (with pH adjustment). DMSO-d₆ is often preferred as it can help in observing exchangeable amide protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the peptide and confirm its elemental composition.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for peptides.

Sample Preparation:

-

Prepare a stock solution of Boc-Gly-Gly-Phe-Gly-OH at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.

Data Acquisition (Positive Ion Mode):

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

-

Observe the protonated molecular ion [M+H]⁺ and potentially other adducts like the sodium adduct [M+Na]⁺.

Data Acquisition (Negative Ion Mode):

-

For observing the deprotonated molecule, prepare the sample in a slightly basic solution (e.g., with a small amount of ammonium hydroxide) or a neutral solvent.

-

Reverse the polarity of the ESI source and acquire the spectrum to observe the [M-H]⁻ ion.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the synthesis and characterization of Boc-Gly-Gly-Phe-Gly-OH.

Caption: Workflow for the synthesis and characterization of Boc-Gly-Gly-Phe-Gly-OH.

Methodological & Application

Application Notes and Protocols for the Synthesis of Boc-Gly-Gly-Phe-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide Boc-Gly-Gly-Phe-Gly-OH. The synthesis is based on the well-established tert-butyloxycarbonyl (Boc) strategy on a Merrifield resin. This protocol outlines the step-by-step procedures for resin preparation, amino acid couplings, Boc deprotection, and final cleavage of the peptide from the solid support. Additionally, it includes methods for the purification and characterization of the final product. The protocols provided are intended to serve as a comprehensive guide for researchers in the fields of peptide chemistry, drug discovery, and proteomics.

Introduction

The tetrapeptide Gly-Gly-Phe-Gly is a common sequence used in various biochemical applications, including as a protease-cleavable linker in antibody-drug conjugates (ADCs).[][2][3] The N-terminally protected Boc-Gly-Gly-Phe-Gly-OH is a key intermediate in the synthesis of these complex biomolecules.[] Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the preparation of such peptides, allowing for simplified purification and the use of excess reagents to drive reactions to completion.[4] This application note details the synthesis of Boc-Gly-Gly-Phe-Gly-OH using a Boc/Bzl protection strategy on a Merrifield resin.

Synthesis Strategy

The synthesis of Boc-Gly-Gly-Phe-Gly-OH is performed on a chloromethylated polystyrene resin (Merrifield resin). The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. The synthesis workflow is illustrated in the diagram below.

Caption: General workflow for the solid-phase synthesis of Boc-Gly-Gly-Phe-Gly-OH.

Materials and Reagents

| Category | Item | Grade |

| Resin | Merrifield Resin (1% DVB, 100-200 mesh, 1.0 mmol/g) | Synthesis Grade |

| Amino Acids | Boc-Gly-OH | Synthesis Grade |

| Boc-Phe-OH | Synthesis Grade | |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade |

| DIEA (N,N-Diisopropylethylamine) | Synthesis Grade | |

| Deprotection Reagent | TFA (Trifluoroacetic acid) | Reagent Grade |

| Cleavage Reagent | TFMSA (Trifluoromethanesulfonic acid) | Reagent Grade |

| Scavengers | m-Cresol | Reagent Grade |

| Thioanisole | Reagent Grade | |

| Solvents | DCM (Dichloromethane) | Anhydrous |

| DMF (N,N-Dimethylformamide) | Anhydrous | |

| Methanol | ACS Grade | |

| Diethyl Ether | Anhydrous | |

| Acetonitrile (ACN) | HPLC Grade | |

| Water | Deionized | |

| Other Reagents | Cesium Carbonate (Cs₂CO₃) | Reagent Grade |

| Ninhydrin | ACS Grade | |

| Pyridine | Reagent Grade | |

| Phenol | ACS Grade |

Experimental Protocols

This protocol is designed for a 0.5 mmol synthesis scale.

Resin Preparation and Loading of the First Amino Acid (Boc-Gly-OH)

-

Resin Swelling: Weigh 500 mg of Merrifield resin (0.5 mmol) into a solid-phase synthesis vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM.

-

Preparation of Boc-Gly-OH Cesium Salt: In a separate flask, dissolve Boc-Gly-OH (1.2 eq, 0.6 mmol, 105 mg) in a mixture of methanol (5 mL) and water (0.5 mL). Adjust the pH to 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate the solution to dryness under reduced pressure. Co-evaporate with anhydrous DMF (2 x 5 mL) to ensure the salt is completely dry.

-

Loading: Dissolve the dried Boc-Gly-OH cesium salt in 10 mL of anhydrous DMF. Add the solution to the swollen resin. Heat the mixture at 50°C for 24 hours with gentle agitation.

-

Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), 50% DMF/water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight. A small sample of the resin can be subjected to a cleavage test to determine the loading efficiency.

Peptide Chain Elongation

The following cycle is repeated for the coupling of Boc-Phe-OH, Boc-Gly-OH, and a final Boc-Gly-OH.

Diagram of a Single Coupling Cycle:

Caption: A single iterative cycle of deprotection, neutralization, and coupling in Boc-SPPS.

-

Boc Deprotection:

-

Swell the resin in 10 mL of DCM for 10 minutes.

-

Drain the DCM and add 10 mL of a 50% (v/v) solution of TFA in DCM. Agitate for 2 minutes.

-

Drain the solution and add a fresh 10 mL of 50% TFA in DCM. Agitate for 30 minutes.[5]

-

Drain the deprotection solution and wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

-

-

Neutralization:

-

Add 10 mL of a 10% (v/v) solution of DIEA in DCM to the resin. Agitate for 5 minutes.

-

Drain the solution and repeat the neutralization step with fresh DIEA solution for another 5 minutes.

-

Wash the resin with DCM (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the corresponding Boc-amino acid (3 eq, 1.5 mmol) and HBTU (2.9 eq, 1.45 mmol) in 8 mL of DMF.

-

Add DIEA (6 eq, 3.0 mmol) to the solution and vortex for 1 minute to pre-activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[]

-

A negative Kaiser test (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.

-

-

Washing:

-

After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat steps 1-5 for each amino acid in the sequence (Phe, Gly, Gly).

Cleavage of the Peptide from the Resin

-

Final Boc Deprotection: Perform the Boc deprotection step as described in section 4.2.1 after the final amino acid coupling.

-

Resin Drying: Wash the peptide-resin with DCM (3 x 10 mL) and methanol (3 x 10 mL). Dry the resin thoroughly under high vacuum for at least 4 hours.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFMSA, TFA, m-cresol, and thioanisole. A common ratio is 1:10:1:1 (v/v/v/v) of TFMSA:TFA:m-cresol:thioanisole. For 0.5 mmol of resin, a total volume of 10 mL is sufficient. Caution: TFMSA is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood.

-

Cleavage Reaction:

-

Place the dried peptide-resin in a round-bottom flask.

-

Add the scavenger mixture (m-cresol and thioanisole) to the resin.

-

Cool the flask in an ice bath.

-

Slowly add the pre-chilled TFMSA/TFA mixture to the flask with gentle swirling.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

-

Add the combined filtrate dropwise to a flask containing 100 mL of cold diethyl ether with vigorous stirring.

-

A white precipitate of the crude peptide should form.

-

Keep the mixture at 4°C for 1 hour to ensure complete precipitation.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 50 mL).

-

Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

-

Purification and Characterization

Purification by Preparative HPLC

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 22 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-60% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | 220 nm |

Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final Boc-Gly-Gly-Phe-Gly-OH as a white powder.

Characterization

The identity and purity of the final product are confirmed by analytical HPLC and mass spectrometry.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₈N₄O₇ |

| Molecular Weight | 436.46 g/mol |

| Expected [M+H]⁺ | 437.20 |

| Purity (Analytical HPLC) | >95% |

| Overall Yield | 40-60% (based on initial resin loading) |

Analytical HPLC Conditions:

-

Column: C18, 5 µm, 150 x 4.6 mm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 10-90% B over 20 minutes

-

Flow Rate: 1 mL/min

-

Detection: 220 nm

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of Boc-Gly-Gly-Phe-Gly-OH using Boc-based solid-phase peptide synthesis. The step-by-step instructions, from resin loading to final purification, are intended to guide researchers in obtaining high-purity tetrapeptide for their research and development needs. Careful execution of each step and appropriate monitoring of reaction completion are crucial for a successful synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boc-Gly-Gly-Phe-Gly-OH TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of the N-terminally protected tetrapeptide, Boc-Gly-Gly-Phe-Gly-OH, from a crude synthetic mixture using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol outlines the instrumentation, materials, and a step-by-step procedure for achieving high purity of the target peptide, which is a valuable building block in the synthesis of peptide-based therapeutics and antibody-drug conjugates (ADCs).[][2][3][4] The method employs a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp peaks and efficient separation.[]

Introduction

Boc-Gly-Gly-Phe-Gly-OH is a key intermediate in peptide synthesis, often utilized in the construction of larger, more complex peptide structures. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus prevents unwanted side reactions during peptide coupling.[] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from deprotection and cleavage steps. Reversed-phase HPLC is the gold standard for the purification of synthetic peptides due to its high resolving power and the volatility of the mobile phases, which simplifies product isolation.[6] This application note details a robust RP-HPLC method for the purification of Boc-Gly-Gly-Phe-Gly-OH, yielding a final product of high purity suitable for subsequent applications in research and drug development.

Experimental Protocols

Materials and Instrumentation

| Item | Specification |

| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector. |

| Column | Preparative C18 column (e.g., 10 µm, 150 x 21.2 mm). |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. |

| Sample | Crude Boc-Gly-Gly-Phe-Gly-OH TFA salt. |

| Sample Diluent | Mobile Phase A or a minimal amount of DMSO followed by dilution with Mobile Phase A. |

| Filtration | 0.45 µm syringe filters. |

| Lyophilizer | For removal of solvent from purified fractions. |

Sample Preparation

-

Accurately weigh the crude this compound salt.

-

Dissolve the crude peptide in the sample diluent to a concentration of 10-20 mg/mL. For hydrophobic peptides that are difficult to dissolve, a small amount of DMSO can be used initially, followed by dilution with Mobile Phase A to the desired concentration.[]

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]

HPLC Purification Method

The purification is performed using a linear gradient to effectively separate the target peptide from impurities.

| Parameter | Condition |

| Column | Preparative C18, 10 µm, 150 x 21.2 mm |

| Flow Rate | 20 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | Ambient |

| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |

| Gradient | See Table 1 |

Table 1: Preparative HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 55 | 45 |

| 40 | 5 | 95 |

| 45 | 5 | 95 |

| 46 | 95 | 5 |

| 55 | 95 | 5 |

Fraction Collection and Analysis

-

Collect fractions corresponding to the main peak eluting from the column.

-